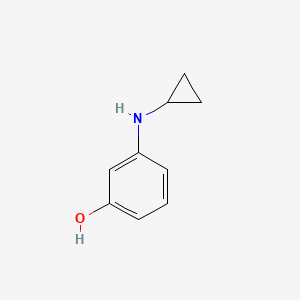

3-(Cyclopropylamino)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Cyclopropylamino)phenol” is a phenolic compound with a molecular weight of 163.22 . It is also known as “3-[(cyclopropylamino)methyl]phenol” and has the CAS Number: 953884-31-6 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

Phenolic compounds like “3-(Cyclopropylamino)phenol” can be synthesized through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol . Other methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group .Molecular Structure Analysis

The InChI code for “3-(Cyclopropylamino)phenol” is 1S/C10H13NO/c12-10-3-1-2-8(6-10)7-11-9-4-5-9/h1-3,6,9,11-12H,4-5,7H2 . This indicates that the compound has a phenol moiety and a cyclopropylamino group attached to it.Chemical Reactions Analysis

Phenolic compounds like “3-(Cyclopropylamino)phenol” are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis

“3-(Cyclopropylamino)phenol” has a molecular weight of 163.22 . It is a powder that is stored at room temperature . The melting point is predicted to be 72.65°C, the boiling point is predicted to be around 302.5°C at 760 mmHg, and the density is predicted to be around 1.1 g/cm³ .Wissenschaftliche Forschungsanwendungen

Bioorthogonal Chemistry Applications

Cyclopropenones, including structures similar to 3-(Cyclopropylamino)phenol, have emerged as valuable motifs in bioorthogonal chemistry due to their small size and unique reactivity. Despite the challenge of their instability for intracellular use, improved cyclopropenones have been synthesized, demonstrating robust reactivity with bioorthogonal phosphines for recombinant protein production and enabling sequential bioorthogonal labeling, which is critical for biological research and drug discovery processes (Row et al., 2017).

Chemical Synthesis and Mechanistic Studies

The base-catalyzed oxygenation of phenol derivatives, including cyclopropyl analogs, provides insights into the mechanism of autooxidation of phenol derivatives. This research contributes to the understanding of oxidative stress and potential antioxidative mechanisms within biological systems (Lee et al., 2005).

Catalytic Reactions

Cyclopropenones are utilized in catalytic reactions, including the synthesis of trisubstituted chromanes through Lewis-base-catalyzed electrophilic thiofunctionalization. This method illustrates the potential of cyclopropenones in synthesizing complex organic molecules with medical relevance (Liu et al., 2022).

Environmental and Health Studies

Studies on environmental phenols, including derivatives of 3-(Cyclopropylamino)phenol, assess exposure and potential health effects. Understanding the ubiquity and impact of such compounds in consumer products contributes to environmental health science and policy-making (Mortensen et al., 2014).

Wirkmechanismus

Target of Action

Phenolic compounds, a group to which this compound belongs, are known to interact with a wide range of biological targets, including proteins, enzymes, and cell membranes .

Mode of Action

The specific mode of action of 3-(Cyclopropylamino)phenol is not well-documented. Phenolic compounds, in general, are known for their antioxidant properties. They can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage .

Biochemical Pathways

Phenolic compounds are part of the phenylpropanoid pathway, one of the major secondary metabolic pathways in plants . They are synthesized via the shikimate pathway, which converts primary metabolites (sugars) into aromatic amino acids . These amino acids then serve as precursors for the biosynthesis of a wide range of secondary metabolites, including phenolic compounds .

Result of Action

They can protect cells from oxidative damage, modulate cell signaling pathways, and exhibit anti-inflammatory, anti-cancer, and cardioprotective effects .

Action Environment

The action of 3-(Cyclopropylamino)phenol, like other phenolic compounds, can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is present .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(cyclopropylamino)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-3-1-2-8(6-9)10-7-4-5-7/h1-3,6-7,10-11H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLMMWLNILSNMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1694832-32-0 |

Source

|

| Record name | 3-(cyclopropylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2973885.png)

![2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2973890.png)

![1-methyl-4-[(Z)-3-(4-methylphenyl)-2-phenylsulfanylprop-1-enyl]benzene](/img/structure/B2973894.png)

![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2973900.png)

![{6-Oxaspiro[3.4]octan-2-yl}methanamine](/img/structure/B2973905.png)